AC-Tyr-nhme
Overview
Description
AC-Tyr-NHMe, also known as (S)-2-Acetamido-3-(4-hydroxyphenyl)-N-methylpropanamide, is a chemical compound with a molecular weight of 236.27 . It is a termini-protected peptide sequence that replicates the GYG portion of one of the four peptide chains comprising the selectivity filter of a K+ channel .
Molecular Structure Analysis
AC-Tyr-NHMe contains two carbonyl groups, among the eight C=O groups forming the S1 binding site of the selectivity filter . The structures of similar compounds have been determined from infrared laser spectroscopy and supporting ab initio calculations .Chemical Reactions Analysis
AC-Tyr-NHMe has been used in studies to characterize metal–peptide, metal–water, and water–peptide interactions that govern the selectivity of K+ channels . It has also been involved in flavin-dependent photoredox catalysis reactions .Scientific Research Applications
1. Protecting Group Free Radical C–H Trifluoromethylation of Peptides
- Application Summary: This research developed two radical-based approaches to effect the trifluoromethylation of aryl C–H bonds in native peptides either using stoichiometric oxidant or visible light photoredox catalysis. The methods are able to derivatize tyrosine and tryptophan sidechains under biocompatible conditions .
- Methods of Application: The methods involve the use of stoichiometric oxidant or visible light photoredox catalysis to effect the trifluoromethylation of aryl C–H bonds .
- Results or Outcomes: The development of this chemistry adds to the growing array of chemical methods for selectively modifying amino acid residues in the context of complex peptides. The direct incorporation of trifluoromethyl groups into biopolymers enables the study of a range of biological and biochemical systems .
2. Ion–Peptide Interactions Between Alkali Metal Ions and a Termini-Protected Dipeptide
- Application Summary: This research studied the structures of Na+ and K+ complexed to the Ac-Tyr-NHMe peptide. Ac-Tyr-NHMe, a termini-protected peptide sequence, replicates the GYG portion of one of the four peptide chains comprising the selectivity filter of a K+ channel .
- Methods of Application: The structures of Na+ and K+ complexed to the Ac-Tyr-NHMe peptide were determined from infrared laser spectroscopy and supporting ab initio calculations .
- Results or Outcomes: Three conformations were identified for both ions by laser IR–IR double resonance methods. Two conformations have the ion bound to the two C O groups. The third conformation has, in addition, a cation–π interaction with the aromatic ring of tyrosine, i.e. tridentate binding .
3. Photochemical Synthesis of Pink Silver
- Application Summary: In this research, the Ac-Tyr-NHMe molecule in different charged forms was used as a simplified model bound to the silver surface .
- Methods of Application: The research involved the use of the Ac-Tyr-NHMe molecule in different charged forms bound to the silver surface .
- Results or Outcomes: The research did not provide specific results or outcomes related to the use of Ac-Tyr-NHMe .
4. Cleavage, Functionalization, and Conjugation of Proteins and Peptides at Tyrosine Residues
- Application Summary: This research focuses on the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Tyrosine (Tyr) is an amino acid that is essential to many biochemical processes. It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions .
- Methods of Application: The research involves selective Tyr modification, achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyr sites .
- Results or Outcomes: The research provides a comprehensive summary of the latest advances in tyrosine-selective cleavage, functionalization, and conjugation of peptides and proteins .
5. Monitoring Peptide Nitration via Surface Enhanced Raman Spectroscopy (SERS)
- Application Summary: This research focuses on the use of “pink silver” synthesized photochemically for monitoring peptide nitration via surface enhanced Raman spectroscopy (SERS). The Ac-Tyr-NHMe molecule in different charged forms was used as a simplified model bound to the silver surface .
- Methods of Application: The research involves the use of the Ac-Tyr-NHMe molecule in different charged forms bound to the silver surface .
- Results or Outcomes: The research did not provide specific results or outcomes related to the use of Ac-Tyr-NHMe .
6. Radical C–H Trifluoromethylation of Peptides
- Application Summary: This research developed a method for the trifluoromethylation of aryl C–H bonds in native peptides using stoichiometric oxidant or visible light photoredox catalysis .
- Methods of Application: The methods involve the use of stoichiometric oxidant or visible light photoredox catalysis to effect the trifluoromethylation of aryl C–H bonds .
- Results or Outcomes: The development of this chemistry adds to the growing array of chemical methods for selectively modifying amino acid residues in the context of complex peptides .
7. Cleavage, Functionalization, and Conjugation of Proteins and Peptides at Tyrosine Residues
- Application Summary: This research focuses on the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Tyrosine (Tyr) is an amino acid that is essential to many biochemical processes. It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions .
- Methods of Application: The research involves selective Tyr modification, achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyr sites .
- Results or Outcomes: The research provides a comprehensive summary of the latest advances in tyrosine-selective cleavage, functionalization, and conjugation of peptides and proteins .
8. Monitoring Peptide Nitration via Surface Enhanced Raman Spectroscopy (SERS)
- Application Summary: This research focuses on the use of “pink silver” synthesized photochemically for monitoring peptide nitration via surface enhanced Raman spectroscopy (SERS). The Ac-Tyr-NHMe molecule in different charged forms was used as a simplified model bound to the silver surface .
- Methods of Application: The research involves the use of the Ac-Tyr-NHMe molecule in different charged forms bound to the silver surface .
- Results or Outcomes: The research did not provide specific results or outcomes related to the use of Ac-Tyr-NHMe .
9. Radical C–H Trifluoromethylation of Peptides
- Application Summary: This research developed a method for the trifluoromethylation of aryl C–H bonds in native peptides using stoichiometric oxidant or visible light photoredox catalysis .
- Methods of Application: The methods involve the use of stoichiometric oxidant or visible light photoredox catalysis to effect the trifluoromethylation of aryl C–H bonds .
- Results or Outcomes: The development of this chemistry adds to the growing array of chemical methods for selectively modifying amino acid residues in the context of complex peptides .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxyphenyl)-N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)14-11(12(17)13-2)7-9-3-5-10(16)6-4-9/h3-6,11,16H,7H2,1-2H3,(H,13,17)(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRMBHFDICMQHO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427189 | |
Record name | Nalpha-Acetyl-N-methyl-L-tyrosinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Tyr-nhme | |
CAS RN |
6367-14-2 | |
Record name | (αS)-α-(Acetylamino)-4-hydroxy-N-methylbenzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6367-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nalpha-Acetyl-N-methyl-L-tyrosinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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